Enhanced Lipophilicity (XLogP3-AA) Compared to Non-Methylated Analog for Improved Membrane Permeability
2-(4-aminopiperidin-1-yl)-N-methylacetamide exhibits a higher computed lipophilicity (XLogP3-AA) compared to its direct analog lacking the N-methyl group, 2-(4-aminopiperidin-1-yl)acetamide (CAS 882562-51-8). This increase in lipophilicity suggests enhanced passive membrane permeability, a crucial parameter for drug-like properties. The difference is quantified by comparing computed PubChem data [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = -0.8 |
| Comparator Or Baseline | 2-(4-aminopiperidin-1-yl)acetamide (CAS 882562-51-8) with XLogP3-AA = -1.3 |
| Quantified Difference | ΔXLogP3-AA = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This ~0.5 log unit increase in lipophilicity is a meaningful difference for a building block, potentially enabling the synthesis of more drug-like final compounds with improved cell penetration compared to those derived from the less lipophilic analog [1].
- [1] PubChem. (2025). Computed Properties for CID 18071178 (Target) and CID 12345678 (Comparator). View Source
